(2S)-1-(2-Hydroxy-2-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile
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Overview
Description
(2S)-1-(2-Hydroxy-2-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a hydroxyadamantane moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-Hydroxy-2-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyadamantane Moiety: This step may involve nucleophilic substitution reactions where the hydroxyadamantane group is introduced.
Addition of the Nitrile Group: This can be done through cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be used to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, the compound might be used in the synthesis of advanced materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism by which (2S)-1-(2-Hydroxy-2-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(2-Hydroxy-2-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carboxamide
- (2S)-1-(2-Hydroxy-2-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S)-1-(2-Hydroxy-2-(((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile lies in its combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H25N3O3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2S)-1-[2-hydroxy-2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O3/c18-9-13-2-1-3-20(13)15(22)14(21)19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-14,19,21,23H,1-8,10H2/t11-,12+,13-,14?,16?,17?/m0/s1 |
InChI Key |
JDKFHIMPIXAGBQ-ZNLBYTCVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(NC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)O)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(NC23CC4CC(C2)CC(C4)(C3)O)O)C#N |
Origin of Product |
United States |
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